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Compound of Interest

Compound Name:
2-(Furan-2-yl)quinoline-4-

carboxylate

Cat. No.: B1269230 Get Quote

An In-depth Technical Guide to 2-(2-furyl)quinoline-4-carboxylic acid

CAS Number: 20146-25-2
This technical guide provides a comprehensive overview of 2-(2-furyl)quinoline-4-carboxylic

acid, a heterocyclic compound with significant potential in medicinal and analytical chemistry.[1]

This document is intended for researchers, scientists, and drug development professionals,

offering detailed information on its synthesis, characterization, and biological activities.

Chemical Properties and Identifiers
2-(2-furyl)quinoline-4-carboxylic acid, also known as 2-Furan-2-yl-quinoline-4-carboxylic acid, is

a quinoline derivative with the molecular formula C14H9NO3.[2][3][4]
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Property Value Source

CAS Number 20146-25-2 [2][3][4][5]

Molecular Formula C14H9NO3 [2][3][4][5]

Molecular Weight 239.23 g/mol [2][3][5]

IUPAC Name
2-(furan-2-yl)quinoline-4-

carboxylic acid
[5]

InChI Key
WWEKTFINADFAEC-

UHFFFAOYSA-N
[5]

Canonical SMILES
C1=CC=C2C(=C1)C(=CC(=N2

)C3=CC=CO3)C(=O)O
[5]

Physical Form Solid

Purity 95%

Synthesis
A common and effective method for the synthesis of 2-(2-furyl)quinoline-4-carboxylic acid

involves the reaction of isatin and 2-acetylfuran in an alkaline medium.[1][6] This approach is a

variation of the Pfitzinger reaction, a well-established method for synthesizing quinoline-4-

carboxylic acids.[7][8]

Experimental Protocol: Synthesis of 2-(2-furyl)quinoline-
4-carboxylic acid
Materials:

Isatin

2-acetylfuran

Alkaline medium (e.g., potassium hydroxide in ethanol)

Procedure:
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Dissolve isatin in an alkaline medium.

Add 2-acetylfuran to the solution.

Reflux the reaction mixture. The reaction time may vary, but overnight reflux has been

reported to be effective.[7][8]

After cooling, the reaction mixture is typically acidified to precipitate the product.

The crude product is then collected by filtration, washed, and can be further purified by

recrystallization.

Characterization
The structural confirmation of synthesized 2-(2-furyl)quinoline-4-carboxylic acid is typically

achieved through a combination of spectroscopic techniques.

Spectroscopic Data
Technique Key Findings

¹H-NMR Spectroscopy

The proton NMR spectrum is used to confirm

the presence of protons on the quinoline and

furan rings, as well as the carboxylic acid

proton.[1][6]

¹³C-NMR Spectroscopy

The carbon-13 NMR spectrum provides

evidence for the carbon framework of the

molecule, including the carbonyl carbon of the

carboxylic acid.[1][6]

Mass Spectrometry

Mass spectral analysis confirms the molecular

weight of the compound. The molecular ion

peak is typically the base peak, indicating a

stable structure. Common fragmentation

pathways include the loss of a carboxyl group (-

COOH).[1][6][9]

Electrochemical Analysis
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Cyclic voltammetry has been employed to study the redox properties of 2-(2-furyl)quinoline-4-

carboxylic acid.[1][6] These studies, often using a glassy carbon electrode, have shown that the

electrode process is diffusion-controlled, with distinct oxidation and reduction peaks.[1][6]

Biological Activity
Quinoline derivatives are known for a wide range of pharmacological activities, including

antitumor, antimalarial, antibacterial, and anti-inflammatory properties.[10][11][12]

Anti-tuberculosis Activity
2-(2-furyl)quinoline-4-carboxylic acid has demonstrated promising in vitro activity against

Mycobacterium tuberculosis.[1][6]

The anti-tuberculosis activity is commonly assessed using the Microplate Alamar Blue Assay

(MABA) method.[1][6]

Procedure:

A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

Serial dilutions of the compound are made in a 96-well microplate.

A standardized inoculum of Mycobacterium tuberculosis is added to each well.

The plates are incubated at 37°C.

After the incubation period, Alamar Blue reagent is added to each well.

The plates are further incubated to allow for color development.

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the

compound that prevents a color change from blue to pink.

The results have shown that 2-(2-furyl)quinoline-4-carboxylic acid exhibits a good minimum

inhibitory concentration (MIC) that is comparable to standard anti-tuberculosis drugs such as

pyrazinamide, ciprofloxacin, and streptomycin.[1][6]
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Molecular Docking Studies
To understand the potential mechanism of action, molecular docking studies have been

performed. These studies help in visualizing the interaction between the compound and the

active site of a target protein.[1] For 2-(2-furyl)quinoline-4-carboxylic acid, a binding energy of

-9.3 kcal/mol has been calculated with a specific target protein, indicating a strong binding

affinity.[1]
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Click to download full resolution via product page

Caption: Workflow for the synthesis and characterization of 2-(2-furyl)quinoline-4-carboxylic

acid.
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Caption: A logical pathway for the biological investigation of 2-(2-furyl)quinoline-4-carboxylic

acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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